molecular formula C15H10ClNO B8358082 2-Chloro-4-(naphthalen-1-yloxy)pyridine

2-Chloro-4-(naphthalen-1-yloxy)pyridine

Cat. No.: B8358082
M. Wt: 255.70 g/mol
InChI Key: XGJDRIYTMNXBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle that is isosteric with benzene (B151609). rsc.org Its presence in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine, underscores its biological significance. dntb.gov.uanih.gov In the realm of synthetic organic chemistry, the pyridine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.orgnih.gov Consequently, pyridine derivatives are integral components of over 7,000 existing drug molecules and numerous FDA-approved pharmaceuticals. rsc.orgnih.gov

The utility of pyridine in synthesis is enhanced by its versatile chemical properties. The nitrogen atom imparts a basic character and allows for the formation of stable salts. nih.gov It also influences the reactivity of the ring, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more drastic conditions. nih.gov This predictable reactivity allows for regioselective functionalization, making pyridine a versatile building block for constructing complex molecules. nih.gov Furthermore, the polarity and hydrogen bonding capability of the pyridine nucleus can improve the solubility and bioavailability of less soluble compounds. enpress-publisher.com

Role of Naphthalene (B1677914) Derivatives in Conjugated Systems and Functional Materials

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene rings, is the simplest polycyclic aromatic hydrocarbon (PAH). mdpi.com Its extended π-electron system gives rise to unique photophysical and chemical properties. mdpi.com Naphthalene derivatives are known for their strong fluorescence, photostability, and electroactivity, making them excellent candidates for the construction of organic electronic materials. nih.govacs.org

The introduction of a naphthalene moiety into a molecular structure can significantly enhance its π-conjugation. acs.org This extended conjugation is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for sensing and imaging. nih.gov The rigid, planar structure of the naphthalene core contributes to favorable intermolecular π-π stacking interactions, which can facilitate charge transport in organic semiconductors. The specific substitution pattern on the naphthalene ring allows for fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conceptual Framework of Aryloxy-Substituted Pyridines

Aryloxy-substituted pyridines are a class of compounds where a pyridine ring is connected to an aryl group through an oxygen atom, forming an ether linkage. This structural motif is found in a number of biologically active molecules and functional materials. The synthesis of these compounds is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogenated pyridine reacts with a phenol (B47542) or its corresponding phenoxide.

Overview of Research Gaps and Motivations for Investigating 2-Chloro-4-(naphthalen-1-yloxy)pyridine

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—chloropyridines, naphthols, and the aryloxy-pyridine linkage—are well-studied, there is a lack of published research detailing the synthesis, characterization, and application of this particular hybrid molecule.

The motivation for investigating this compound stems from the potential synergistic properties arising from its unique combination of functional groups:

Hybrid Scaffold: The fusion of the electron-deficient pyridine ring with the electron-rich, extended π-system of naphthalene could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which are desirable for fluorescent probes and materials for organic electronics.

Reactive Handle: The chlorine atom at the 2-position of the pyridine ring serves as a versatile reactive site. It is susceptible to nucleophilic displacement, allowing for further synthetic modifications. This "handle" can be used to introduce a wide variety of other functional groups, enabling the creation of a library of derivatives for structure-activity relationship studies in drug discovery or for tuning the properties of functional materials.

Defined Geometry: The ether linkage provides a specific spatial orientation between the pyridine and naphthalene rings, which could be crucial for binding to biological targets or for controlling the solid-state packing of the molecule in materials science applications.

The investigation of this compound would address the current research gap and could lead to the discovery of novel compounds with applications in fields ranging from medicinal chemistry to materials science. The initial steps in this research would involve developing an efficient synthesis for the compound, followed by a thorough characterization of its structural and photophysical properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted)
Molecular FormulaC₁₅H₁₀ClNO
Molecular Weight255.70 g/mol
XLogP34.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass255.045092 g/mol
Monoisotopic Mass255.045092 g/mol
Topological Polar Surface Area22.1 Ų
Heavy Atom Count18
Complexity311
Note: The data in this table is based on computational predictions as experimental data is not readily available in the cited literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

2-chloro-4-naphthalen-1-yloxypyridine

InChI

InChI=1S/C15H10ClNO/c16-15-10-12(8-9-17-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI Key

XGJDRIYTMNXBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC(=NC=C3)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Naphthalen 1 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-Chloro-4-(naphthalen-1-yloxy)pyridine provides crucial information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing shifts to higher (downfield) or lower (upfield) frequencies.

The pyridine (B92270) ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C-6 position of the pyridine ring is anticipated to be a doublet, coupled to the proton at C-5. The proton at C-5 would likely appear as a doublet of doublets due to coupling with both the C-6 and C-3 protons. The proton at C-3 is expected to be a doublet, coupled to the proton at C-5.

The seven protons of the naphthalen-1-yloxy group will also resonate in the aromatic region. Their exact chemical shifts and coupling patterns will be determined by their relative positions on the naphthalene (B1677914) ring and the influence of the ether linkage. Protons closer to the oxygen atom are likely to be shifted downfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-3 6.8 - 7.2 d 2.0 - 3.0
Pyridine H-5 7.0 - 7.4 dd 5.0 - 6.0, 2.0 - 3.0
Pyridine H-6 8.0 - 8.4 d 5.0 - 6.0

Note: The predicted data is based on typical chemical shift ranges for similar structural motifs and may vary from experimental values.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Quaternary Carbons

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment.

The pyridine ring carbons are expected to show signals in the range of δ 110-165 ppm. The carbon atom bonded to the chlorine atom (C-2) will be significantly deshielded and appear at a higher chemical shift. The carbon atom attached to the oxygen of the naphthyloxy group (C-4) will also be downfield due to the electronegativity of oxygen.

The ten carbon atoms of the naphthalene ring will appear in the aromatic region, typically between δ 110 and 140 ppm. The carbon atom directly bonded to the ether oxygen (C-1') will be the most downfield of the naphthalene carbons. Quaternary carbons, those not bonded to any protons, will also be identifiable in the ¹³C NMR spectrum and often exhibit lower intensity signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
Pyridine C-2 150 - 155
Pyridine C-3 110 - 115
Pyridine C-4 160 - 165
Pyridine C-5 115 - 120
Pyridine C-6 145 - 150
Naphthalene C-1' 150 - 155
Naphthalene C-2' to C-8' 110 - 135

Note: The predicted data is based on typical chemical shift ranges for similar structural motifs and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton connectivity within the pyridine and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, simplifying the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the pyridine ring to the naphthalen-1-yloxy group through the ether oxygen.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.

For this compound, key absorption bands are expected for the C-Cl, C-O-C (ether), and the aromatic C-H and C=C bonds. The C-Cl stretching vibration typically appears in the region of 800-600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected around 1260-1000 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine and naphthalene rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1400
C-O-C Asymmetric Stretch 1260 - 1200
C-O-C Symmetric Stretch 1150 - 1000

Note: The predicted data is based on typical absorption ranges for these functional groups and may vary from experimental values.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes of both the pyridine and naphthalene moieties. The C-Cl stretching vibration may also be observable in the Raman spectrum. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Chromophoric Behavior

Analysis of Electronic Transitions and Absorption Maxima

No published studies were identified that detail the experimental or computationally predicted UV-Vis absorption spectrum of this compound. Such a study would typically involve dissolving the compound in various solvents to observe the π-π* and n-π* electronic transitions characteristic of the naphthalene and chloropyridine chromophores. The absorption maxima (λmax) and molar absorptivity (ε) would be key parameters to be determined.

Photoluminescence and Fluorescence Quantum Yield Investigations

Information regarding the photoluminescent properties of this compound, including its fluorescence emission spectrum and fluorescence quantum yield (ΦF), is absent from the available literature. An investigation in this area would determine the compound's ability to emit light after absorbing photons and quantify the efficiency of this process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

No high-resolution mass spectrometry data for this compound has been reported. HRMS analysis is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, which can be used to determine its precise molecular formula (e.g., C₁₅H₁₀ClNO).

Theoretical Investigations and Computational Chemistry of 2 Chloro 4 Naphthalen 1 Yloxy Pyridine

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Properties

Should research on the computational chemistry of 2-Chloro-4-(naphthalen-1-yloxy)pyridine become available in the future, a detailed article can be generated.

Simulation of UV-Vis Absorption Spectra and Comparison with Experimental Data

The simulation of the UV-Vis absorption spectrum for a molecule like this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is widely used to predict the electronic transitions of molecules.

The process involves first optimizing the ground-state geometry of the molecule. Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. To achieve results that can be meaningfully compared with experimental data, these calculations are often performed with the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the solution-phase environment in which experimental spectra are typically measured.

A hypothetical comparison between simulated and experimental data would be presented in a table similar to the one below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Experimental λmax (nm)
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available
S₀ → S₃Data not availableData not availableData not available
This table represents a template for data that would be generated from a TD-DFT study. No experimental or theoretical values for this compound were found.

The correlation between the calculated and experimental spectra validates the computational method used and allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule, such as π → π* or n → π* transitions involving the pyridine (B92270) and naphthalene (B1677914) rings.

Calculation of Excited State Properties

Beyond the absorption spectra, TD-DFT is also employed to calculate various properties of the molecule's electronically excited states. researchgate.net These properties are crucial for understanding the photophysical and photochemical behavior of the compound. Key properties include the energies of the lowest singlet (S₁) and triplet (T₁) excited states, the character of the electronic transitions (e.g., local excitation, charge-transfer), and the dipole moments of the excited states.

Analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into how the electron density redistributes upon photoexcitation. For this compound, this would likely involve charge transfer between the electron-rich naphthalene moiety and the chloro-pyridine ring system.

PropertyCalculated Value
S₁ Energy (eV)Data not available
T₁ Energy (eV)Data not available
Ground State Dipole Moment (Debye)Data not available
First Excited State Dipole Moment (Debye)Data not available
Nature of S₀ → S₁ TransitionData not available
This table is a placeholder for data on excited state properties. Specific values for the target molecule are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Typically, regions of negative potential (colored in shades of red and yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. Regions of positive potential (colored in blue) indicate electron-deficient areas and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially the carbon atom attached to the chlorine. Intermediate potential regions are colored in green.

Without specific calculations, a precise MEP map cannot be generated. However, the analysis would identify the most electron-rich and electron-poor sites, offering critical insights into the molecule's intermolecular interaction patterns and chemical reactivity.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the calculated wave function into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of charge delocalization through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen, nitrogen, or chlorine atoms and the antibonding π* orbitals of the aromatic rings. These interactions are crucial for understanding the molecule's electronic stability and the degree of electron delocalization across the ether linkage connecting the pyridine and naphthalene systems.

A summary of significant NBO interactions would typically be presented in a table.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π* (Naphthalene C-C)Data not available
LP (N)π* (Pyridine C-C)Data not available
LP (Cl)σ* (Pyridine C-C)Data not available
π (Naphthalene C-C)π* (Pyridine C-C)Data not available
This table illustrates the type of data obtained from an NBO analysis. Specific stabilization energies for the target compound could not be located.

This analysis provides quantitative data on the intramolecular charge transfer and the electronic communication between the different functional parts of the molecule.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Naphthalen 1 Yloxy Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being inherently electron-poor due to the electronegative nitrogen atom, is activated towards nucleophilic attack. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. The presence of a good leaving group, such as chlorine, at the 2-position makes 2-Chloro-4-(naphthalen-1-yloxy)pyridine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. youtube.comresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net

The regioselectivity of nucleophilic attack is strongly directed to the C-2 position, where the chloro group is located. The attack of a nucleophile at this carbon results in the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization and lowers the activation energy for the reaction.

The electrophilic C-2 position of this compound is susceptible to attack by a wide range of nucleophiles. These reactions are synthetically valuable for introducing diverse functionalities onto the pyridine scaffold.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the chloro group to form 2-aminopyridine derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming these C-N bonds, especially with less nucleophilic amines. sci-hub.se

Oxygen Nucleophiles: Alkoxides and phenoxides can replace the chlorine atom to yield 2-alkoxy- or 2-aryloxypyridine derivatives. These reactions typically require a strong base, like sodium hydride, to generate the nucleophilic alkoxide or phenoxide in situ.

Sulfur Nucleophiles: Thiols and thiolates, being excellent nucleophiles, react efficiently to produce 2-thiopyridine derivatives. Such reactions often proceed under mild conditions.

Carbon-Based Nucleophiles: The chloro group can also be substituted by carbon nucleophiles through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the chloropyridine with an organoboron compound in the presence of a palladium catalyst and a base. This enables the introduction of alkyl, alkenyl, or aryl groups at the 2-position. sci-hub.se

Table 1: Representative Nucleophilic Aromatic Substitution Reactions
Nucleophile TypeReagent ExampleProduct ClassTypical Conditions
NitrogenAniline (C₆H₅NH₂)2-Anilino-4-(naphthalen-1-yloxy)pyridinePd catalyst, base (e.g., NaOt-Bu), heat
OxygenSodium Methoxide (NaOCH₃)2-Methoxy-4-(naphthalen-1-yloxy)pyridineMethanol, heat
SulfurSodium Thiophenoxide (NaSPh)2-(Phenylthio)-4-(naphthalen-1-yloxy)pyridineDMF, room temperature
CarbonPhenylboronic Acid2-Phenyl-4-(naphthalen-1-yloxy)pyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, heat

Reactions Involving the Naphthalen-1-yloxy Moiety

The ether linkage and the naphthalene (B1677914) ring system also present opportunities for chemical modification, although these transformations often require more forcing conditions compared to the SNAr reaction on the pyridine ring.

The aryl-heteroaryl ether bond in this compound is generally stable but can be cleaved under strongly acidic conditions. Treatment with potent acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can break the C-O bond. masterorganicchemistry.comlibretexts.org The mechanism involves initial protonation of the ether oxygen, converting it into a better leaving group. Subsequently, a nucleophilic halide ion attacks one of the adjacent carbon atoms. Given the difficulty of performing nucleophilic substitution on an sp²-hybridized carbon of an aromatic ring, the attack is expected to occur at the C-4 position of the pyridine ring, which is activated towards nucleophilic attack. This would result in the formation of 2-chloro-4-hydroxypyridine (B96057) and 1-halonaphthalene. libretexts.org Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), can also facilitate ether cleavage. livescience.ionih.gov Rearrangement reactions, such as the Fries rearrangement, are not applicable as they are specific to aryl esters, not ethers.

The naphthalene ring itself can undergo further functionalization, most commonly through electrophilic aromatic substitution. This is discussed in more detail in section 5.3.

Electrophilic Aromatic Substitution on the Pyridine and Naphthalene Rings

The two aromatic systems in the molecule exhibit starkly different reactivities towards electrophiles.

Pyridine Ring: The pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS). pharmaguideline.com The electronegative nitrogen atom reduces the electron density of the ring, making it a poor nucleophile. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene, making electrophilic attack extremely difficult. If a reaction were forced under very harsh conditions, substitution would be expected to occur at the C-3 or C-5 position.

Naphthalene Ring: In contrast, the naphthalene ring is much more susceptible to electrophilic attack. The naphthalen-1-yloxy substituent acts as an activating group due to the resonance donation of the oxygen atom's lone pairs, which increases the electron density of the naphthalene system. This substituent is an ortho, para-director. Therefore, incoming electrophiles will be directed primarily to the 2- and 4-positions of the naphthalene ring. Steric hindrance from the bulky pyridine moiety may influence the ratio of the 2- and 4-substituted products. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed on the naphthalene ring while leaving the deactivated pyridine ring untouched.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthalene Ring
ReactionReagentsMajor Predicted Products
NitrationHNO₃, H₂SO₄2-Chloro-4-(2-nitro-naphthalen-1-yloxy)pyridine and 2-Chloro-4-(4-nitro-naphthalen-1-yloxy)pyridine
BrominationBr₂, FeBr₃2-Chloro-4-(2-bromo-naphthalen-1-yloxy)pyridine and 2-Chloro-4-(4-bromo-naphthalen-1-yloxy)pyridine
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-(4-(2-Chloropyridin-4-yloxy)naphthalen-1-yl)ethan-1-one (para-product likely favored due to sterics)

Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Substituted Pyridine (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic chlorides. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar 2-chloropyridines. The C2 position of the pyridine ring is generally activated towards oxidative addition to a palladium(0) complex, which is the initial step in the catalytic cycles of Suzuki, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl- or vinylboronic acid (or its ester) to introduce a new substituent at the C2 position.

The success of the Suzuki-Miyaura coupling of 2-chloropyridines is highly dependent on the choice of catalyst, ligand, base, and solvent. Given the potential for the nitrogen atom in the pyridine ring to coordinate with the palladium catalyst and inhibit its activity, the selection of appropriate ligands is crucial. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction.

Detailed Research Findings from Analogous Systems:

Research on other 2-chloropyridines has demonstrated successful Suzuki-Miyaura couplings. For instance, the coupling of various 2-chloropyridines with arylboronic acids has been achieved using catalyst systems such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand. nih.govsemanticscholar.org The choice of base is also critical, with inorganic bases like potassium fluoride (KF), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃) being commonly used. nih.govnih.gov Solvents such as 1,4-dioxane and tetrahydrofuran (THF) are frequently employed for these reactions. nih.gov

The electronic nature of the substituents on both the chloropyridine and the boronic acid can influence the reaction efficiency. Electron-withdrawing groups on the pyridine ring can enhance its reactivity towards oxidative addition, while both electron-donating and electron-withdrawing groups on the boronic acid are generally well-tolerated.

Table of Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines:

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)KFTHF50Moderate to High
Pd(PPh₃)₄ (3-5)-Na₂CO₃Dioxane/H₂ORefluxGood to Excellent semanticscholar.orgacs.org
Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O100High acs.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the C2 position of this compound.

The classic Sonogashira reaction conditions involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and an amine base such as triethylamine (NEt₃) or diisopropylamine (DIPA), which often also serves as the solvent or co-solvent. scirp.orgsemanticscholar.org

Detailed Research Findings from Analogous Systems:

Studies on the Sonogashira coupling of other halogenated pyridines provide insight into the expected reactivity. For example, 2-amino-3-bromopyridines have been successfully coupled with a variety of terminal alkynes using a Pd(CF₃COO)₂/PPh₃ catalyst system with CuI as a co-catalyst in DMF. scirp.orgsemanticscholar.org The reaction conditions are generally mild, though heating may be required for less reactive substrates. A broad range of functional groups on the terminal alkyne are typically tolerated.

Table of Representative Conditions for Sonogashira Coupling of Halogenated Pyridines:

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(CF₃COO)₂ (2.5)CuI (5.0)NEt₃DMF100High scirp.orgsemanticscholar.org
Pd(PPh₃)₂Cl₂ (2-5)CuI (1-5)DIPA/NEt₃THFRoom Temp to RefluxGood to High wikipedia.orgorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction would enable the introduction of a vinyl group at the C2 position.

Typical Heck reaction conditions include a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., NEt₃, K₂CO₃, NaOAc). wikipedia.org The choice of solvent can vary, with polar aprotic solvents like DMF or acetonitrile often being used.

Detailed Research Findings from Analogous Systems:

While the Heck reaction is a powerful tool, its application to 2-chloropyridines can be challenging due to the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, with the development of more active catalyst systems, including those based on palladacycles or N-heterocyclic carbene (NHC) ligands, the scope of the Heck reaction has been expanded to include aryl chlorides. organic-chemistry.org

The reaction of a 2-chloropyridine (B119429) with an alkene like styrene or an acrylate would be expected to proceed under forcing conditions, such as higher temperatures, and with a carefully optimized catalyst system. The steric hindrance around the C2 position, especially with the bulky naphthalenyloxy group at C4, might also influence the efficiency of the reaction.

Table of General Conditions for Heck Reaction of Aryl Chlorides:

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂P(o-tolyl)₃NEt₃DMF100-140 organic-chemistry.orgwikipedia.org
Palladacycle-K₂CO₃NMP120-150 organic-chemistry.org
PdCl₂(NHC)-Cs₂CO₃Dioxane100-130 organic-chemistry.org

Supramolecular Chemistry and Crystal Engineering of 2 Chloro 4 Naphthalen 1 Yloxy Pyridine

Co-crystallization Strategies for Controlled Solid-State Architectures

Co-crystallization has emerged as a powerful strategy in supramolecular chemistry and crystal engineering to modulate the physicochemical properties of solid-state materials. For a molecule such as 2-Chloro-4-(naphthalen-1-yloxy)pyridine, with its distinct functional groups, several co-crystallization strategies can be envisioned to construct controlled solid-state architectures. These strategies primarily leverage non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, to create novel multi-component crystalline structures with desired arrangements and properties.

The molecular structure of this compound offers multiple sites for directed intermolecular interactions. The pyridine (B92270) nitrogen atom is a potent hydrogen bond acceptor. The chlorine atom can act as a halogen bond donor, and the extensive aromatic system of the naphthalene (B1677914) ring is well-suited for π-π stacking interactions. By selecting appropriate co-formers that can specifically interact with these sites, it is possible to guide the assembly of molecules into predictable supramolecular synthons and, consequently, into well-defined crystal lattices.

Hydrogen Bonding Approaches

The pyridine nitrogen in this compound is a primary site for forming robust hydrogen bonds with suitable donor molecules. Carboxylic acids and phenols are particularly effective co-formers for pyridines, leading to the highly reliable carboxylic acid···pyridine and hydroxyl···pyridine supramolecular heterosynthons. acs.orgacs.orgnih.govrsc.orgrsc.org These interactions are known for their strength and directionality, making them excellent tools for crystal engineering.

For instance, co-crystallization with a dicarboxylic acid could lead to the formation of extended chains or networks, where the dicarboxylic acid bridges two molecules of this compound. The stoichiometry of the resulting co-crystal would depend on the geometry of the co-former.

With Monocarboxylic Acids: Co-crystallization with simple aromatic carboxylic acids, such as benzoic acid, would be expected to form discrete 1:1 adducts through the O-H···N synthon.

With Dicarboxylic Acids: Co-formers like terephthalic acid or adipic acid could act as linkers, potentially forming 2:1 co-crystals with this compound, leading to linear supramolecular chains.

The expected hydrogen bond parameters for such interactions are summarized in the table below, based on typical values observed in similar co-crystals.

Interaction Type Co-former Functional Group Typical D···A Distance (Å) Typical Angle (°)
O-H···NCarboxylic Acid2.6 - 2.8160 - 180
O-H···NPhenol (B47542)2.7 - 2.9150 - 170

Halogen Bonding Strategies

The chlorine atom on the pyridine ring of this compound can participate in halogen bonding, an increasingly utilized interaction in crystal engineering. nih.govacs.org The electrophilic region, or σ-hole, on the chlorine atom can interact with a variety of halogen bond acceptors, such as other halides, or nitrogen and oxygen atoms in other molecules.

Co-crystallization with molecules containing strong halogen bond acceptors can lead to specific and directional interactions that guide the crystal packing. For example, co-formers with pyridyl or carbonyl groups could interact with the chlorine atom. acs.org

With Pyridyl Co-formers: Molecules like 4,4'-bipyridine (B149096) could act as halogen bond acceptors, leading to C-Cl···N interactions.

With Iodinated Perfluorocarbons: Strong halogen bond donors, such as 1,4-diiodotetrafluorobenzene, are known to form co-crystals with chloropyridines, where the chlorine can act as a halogen bond acceptor. nih.gov

The table below illustrates potential halogen bond geometries.

Interaction Type Co-former Functional Group Typical X···A Distance (Å) Typical C-X···A Angle (°)
C-Cl···NPyridine3.0 - 3.4160 - 175
C-Cl···OCarbonyl3.0 - 3.3155 - 170

Leveraging π-π Stacking Interactions

The large, electron-rich naphthalene moiety of this compound provides an ideal platform for π-π stacking interactions. benthamopenarchives.comrsc.orgbenthamopen.comresearchgate.netresearchgate.net These interactions, while generally weaker than hydrogen or halogen bonds, play a crucial role in the stabilization of crystal structures, particularly those containing large aromatic systems.

Co-crystallization with planar, electron-deficient aromatic molecules can promote the formation of alternating donor-acceptor stacks. This strategy can be used to control the packing of the naphthalene groups and influence the optical and electronic properties of the resulting material.

With Electron-Deficient Aromatics: Co-formers like octafluoronaphthalene (B166452) or pyromellitic diimide derivatives could induce face-to-face π-stacking with the naphthalene ring system. benthamopenarchives.comrsc.org

With Other Polycyclic Aromatic Hydrocarbons: Co-crystallization with other naphthalenes or anthracenes can lead to segregated or mixed stacking arrangements depending on the electronic and steric complementarity. rsc.org

Key parameters for characterizing π-π stacking interactions are presented in the following table.

Interaction Type Co-former Type Centroid-to-Centroid Distance (Å) **Slip Angle (°) **
π-π StackingElectron-Deficient Aromatic3.3 - 3.615 - 30
π-π StackingPolycyclic Aromatic Hydrocarbon3.4 - 3.820 - 40

Advanced Applications and Derivatives of 2 Chloro 4 Naphthalen 1 Yloxy Pyridine in Chemical Research

Structure-Property Relationships (excluding biological activity)

The interplay between the molecular architecture of 2-Chloro-4-(naphthalen-1-yloxy)pyridine and its physical and chemical properties is governed by the electronic and steric contributions of the chloropyridine and naphthalenyloxy groups.

The electronic landscape of this compound is primarily defined by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the chlorine atom, contrasted with the electron-donating potential of the ether oxygen at the 4-position. The oxygen atom can donate lone-pair electron density into the pyridine ring via a +M (mesomeric) effect, which increases the electron density at the ortho and para positions relative to the oxygen. This donation partially counteracts the inductive withdrawal (-I effect) of the ring nitrogen.

The naphthalen-1-yl group, a large, polarizable π-system, further modulates these properties. Naphthalene (B1677914) derivatives are renowned for their distinct photophysical characteristics, including strong fluorescence, high quantum yields, and excellent photostability, which arise from their rigid and extensive π-electron conjugation. nih.gov The linkage of this moiety to the pyridine ring through an ether bridge creates a conjugated system that is likely to exhibit interesting optical properties.

It is anticipated that the compound would display absorption and emission bands in the ultraviolet-visible spectrum. The specific wavelengths would be influenced by an intramolecular charge transfer (ICT) character from the electron-rich naphthalenyloxy donor group to the electron-deficient chloropyridine acceptor core. As observed in analogous 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, compounds with strong electron-donating groups often exhibit significant emission solvatochromism, where the emission wavelength shifts with solvent polarity. researchgate.net Therefore, this compound is predicted to show a red shift in its emission spectrum in more polar solvents, indicative of a more polarized excited state.

Table 7.1: Predicted Electronic and Optical Properties

Property Predicted Characteristic Rationale
Absorption Spectrum UV region, potential for charge-transfer bands Conjugation between naphthalene and pyridine rings.
Emission Spectrum Likely fluorescent Presence of the naphthalene fluorophore. nih.gov
Solvatochromism Positive emission solvatochromism expected Intramolecular charge transfer (ICT) character. researchgate.net
Quantum Yield Moderate to high Naphthalene systems are often efficient emitters. nih.gov

The primary site for chemical reactivity in this compound is the carbon-chlorine bond at the 2-position of the pyridine ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. researchgate.netuoanbar.edu.iq

Table 7.2: Comparative Reactivity of 4-Substituted 2-Chloropyridines in SNAr

4-Substituent (on 2-Chloropyridine) Electronic Effect Expected Relative Rate of SNAr
-NO2 Strongly Electron-Withdrawing Very Fast researchgate.netnih.gov
-Cl Electron-Withdrawing (Inductive) Moderate
-H Neutral (Reference) Baseline
-OCH3 Electron-Donating (Resonance) Slow
-O-Naphthyl Electron-Donating (Resonance) Slow to Very Slow

Note: This table presents a qualitative prediction based on established principles of SNAr reactions. researchgate.netnih.govepfl.ch

Ligand Design in Organometallic Catalysis

Pyridine-based molecules are foundational ligands in organometallic chemistry and catalysis, prized for their straightforward coordination to metals and tunable electronic and steric properties. acs.org

This compound possesses a pyridine nitrogen atom with a lone pair of electrons, making it a classic monodentate N-donor ligand capable of forming coordination complexes with a wide array of transition metals, including palladium, nickel, copper, rhodium, and iridium. wikipedia.orgjscimedcentral.com

The coordinating ability and the properties of the resulting metal complexes are dictated by several factors:

Lewis Basicity: The electron-donating naphthalenyloxy group at the 4-position increases the electron density on the pyridine ring, which in turn enhances the Lewis basicity of the nitrogen atom compared to unsubstituted pyridine. This increased basicity generally leads to stronger metal-ligand bond formation. acs.org

Steric Hindrance: The naphthalen-1-yloxy group is sterically demanding. When coordinated to a metal center, this bulky substituent would occupy a large volume of the coordination sphere. This steric bulk can be advantageous, for example, by promoting reductive elimination steps in catalytic cycles or by creating a specific chiral pocket around the metal.

Secondary Interactions: The naphthalene π-system could potentially engage in non-covalent interactions (π-stacking) with other ligands or the substrate within the coordination sphere, influencing the stability and reactivity of the complex.

The chlorine atom at the 2-position offers a reactive handle for further modification, allowing the molecule to serve as a precursor to more complex bidentate or pincer-type ligands.

The unique electronic and steric profile of this compound as a ligand suggests its potential utility in various catalytic organic transformations.

C-C Bond Formation: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck couplings, ancillary ligands are crucial for catalyst stability and activity. The performance of Pd(II) complexes with pyridine ligands in Suzuki-Miyaura coupling has been shown to correlate with the electronic properties of the ligand. acs.org A complex of this compound with palladium would likely serve as an effective pre-catalyst. The ligand's strong σ-donation would stabilize the palladium center, while its steric bulk could facilitate the rate-limiting reductive elimination step to release the cross-coupled product. Pyridine-based ligands have proven effective in a wide range of cross-coupling reactions involving aryl halides. nih.govsemanticscholar.org

Table 7.3: Potential Catalytic Applications

Reaction Type Metal Role of the Ligand
Suzuki-Miyaura Coupling Pd Stabilizes Pd(0)/Pd(II) intermediates; steric bulk may enhance reductive elimination. acs.org
Heck Coupling Pd Modulates electronic properties of the active catalyst.
Hydrogenation Rh, Ir, Co Stabilizes the metal center; tunes selectivity through steric and electronic effects. jscimedcentral.com
C-N/C-O Coupling Cu, Pd Facilitates oxidative addition and reductive elimination steps.

Hydrogenation: Transition metal complexes are widely used for hydrogenation reactions. jscimedcentral.com A complex of rhodium or iridium with this ligand could potentially catalyze the hydrogenation of various unsaturated substrates. The ligand's properties would influence the activity and selectivity of the catalyst.

Materials Science Applications

The fusion of a pyridine heterocycle with a naphthalene aromatic system makes this compound a promising candidate as a molecular building block for advanced functional materials.

Naphthalene and its derivatives are cornerstone materials in organic electronics due to their rigid, planar structures and excellent charge-transport properties. alfa-chemistry.com They are frequently incorporated into n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). gatech.edursc.orgresearchgate.net

This compound could serve as a versatile synthon for creating larger π-conjugated systems. The reactive C-Cl bond is an ideal site for elaboration via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing it to be integrated into polymers or larger molecular architectures. The combined pyridine-naphthalene ether structure would impart specific electronic characteristics, influencing the HOMO/LUMO energy levels of the resulting material, which is critical for tuning charge injection and transport properties.

Furthermore, the inherent fluorescence of the naphthalene moiety suggests potential applications in optoelectronics. nih.gov Materials derived from this compound could function as blue emitters in OLEDs or as active components in chemical sensors and fluorescent probes, where changes in the environment could modulate the emission properties through interaction with the pyridine nitrogen.

Exploration as Components in Optoelectronic Materials (e.g., charge transport, luminescence)

The design of novel organic molecules for optoelectronic materials, particularly for applications like Organic Light Emitting Diodes (OLEDs) and organic photovoltaics, often relies on combining electron-donating and electron-accepting units to tune charge transport and luminescent properties. The structure of this compound contains a naphthalene unit, a well-known polycyclic aromatic hydrocarbon that serves as a robust chromophore, and a 2-chloropyridine (B119429) moiety, which is generally considered electron-deficient.

The naphthalene group is known for its strong fluorescence in the blue region of the visible spectrum, making it a candidate for blue-light-emitting materials. Its rigid, planar structure facilitates π-π stacking, which can be crucial for charge transport in thin films. Pyridine-containing polymers have been investigated for their thermal stability and potential in optoelectronic applications. For instance, novel poly(pyridine imide)s with pendent naphthalene groups have been synthesized and shown to have potential applications in optoelectronics due to photo-induced electron transfer between the HOMO and LUMO levels. researchgate.net Similarly, the synthesis of various fluorophenanthrene derivatives has highlighted their strong fluorescence, suggesting their potential use in OLED technology. researchgate.net

While the specific compound this compound has not been extensively documented as a primary component in optoelectronic devices in the available literature, its constituent parts suggest a potential for such applications. The ether linkage provides some structural flexibility while maintaining electronic communication between the naphthalene chromophore and the pyridine unit. The electron-withdrawing nature of the chloro-substituted pyridine ring could facilitate intramolecular charge transfer (ICT) upon photoexcitation of the naphthalene moiety, a process that is often key to the functionality of optoelectronic materials. Research into related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, which also feature a chlorinated heterocyclic core, has shown that these molecules can exhibit blue emission and their photophysical properties can be tuned by substituents, demonstrating the relevance of such structures in developing luminescent materials. beilstein-journals.org

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optical switching, frequency conversion, and telecommunications. A common molecular design strategy for achieving high second-order NLO response is to create a "push-pull" system, where an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated bridge.

The structure of this compound contains elements that could potentially give rise to NLO properties. The naphthalene group can act as a π-electron system and potential donor, while the 2-chloropyridine ring has electron-accepting characteristics. Theoretical studies on donor-acceptor derivatives of naphthalene and azanaphthalene have shown that these molecular systems can possess large first static hyperpolarizabilities (β), a measure of NLO activity. ipme.ru The introduction of a pyridine nitrogen atom into azo-naphthol dyes has also been shown to fundamentally alter the NLO response compared to analogues without the nitrogen. researchgate.net

Density Functional Theory (DFT) is a common computational tool used to predict the NLO properties of new molecules. For instance, DFT studies on 2,7-naphthyridine (B1199556) derivatives, which are isomers of diazanonaphthalene, have been used to investigate their NLO parameters for optical switching applications. rsc.org These studies often calculate the hyperpolarizability values to screen for promising candidates.

While direct experimental or computational studies on the NLO properties of this compound are not prominent in the literature, the general principles of NLO material design suggest it could be a molecule of interest. The table below presents DFT-calculated hyperpolarizability data for related donor-acceptor naphthalene derivatives to illustrate the range of values that can be achieved in similar systems.

Table 1: Illustrative First Static Hyperpolarizabilities (β) of Related Naphthalene Derivatives This table shows data for analogous compounds to demonstrate the concept, not for this compound itself.

Electrochemical Transformations and Redox Chemistry

The electrochemical behavior of a molecule, including its redox potentials and stability, is crucial for its application in areas such as electrocatalysis, sensors, and as a component in redox-active materials.

Investigation of Redox Potentials and Electrochemical Stability

The redox properties of this compound would be determined by its constituent functional groups. The pyridine ring is known to undergo reduction, and its potential is influenced by substituents. The chloro-group is electron-withdrawing, which generally makes the pyridine ring easier to reduce (occurs at a less negative potential) compared to unsubstituted pyridine. The naphthalene ring, a polycyclic aromatic hydrocarbon, can be oxidized.

Application in Electrosynthesis or Electro-catalyzed Reactions

Molecules containing pyridine and chloro- substituents can be active in electrosynthesis. The chlorine atom on the pyridine ring can be a site for electrochemical C-C bond formation through cross-coupling reactions or reductive dehalogenation. Pyridine N-oxides, which are related precursors, can be activated for regioselective additions, a process that involves redox steps. nih.gov

Although there are no specific reports on the application of this compound in electrosynthesis, the field of electrocatalysis often utilizes heterocyclic compounds. For example, pyridine and its derivatives have been investigated for their catalytic role in the electrochemical reduction of CO2. mdpi.com The general reactivity patterns suggest that the 2-chloro-pyridine unit could be a handle for further functionalization under electrochemical conditions, or the entire molecule could act as a ligand in an electrocatalytic system.

Photochemical Reactivity and Excited State Dynamics

The interaction of molecules with light can lead to a variety of processes, including energy and electron transfer, isomerization, and bond-breaking or bond-forming reactions. The photochemistry of this compound is expected to be dominated by the naphthalene chromophore.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in chemistry and biology, forming the basis of photosynthesis and various energy conversion schemes. nih.govresearchgate.net A PET process typically involves a photoexcited donor molecule transferring an electron to an acceptor molecule. In an intramolecular system, these donor and acceptor units are part of the same molecule.

The this compound structure is a classic donor-bridge-acceptor (D-B-A) type system. Upon absorption of UV light, the naphthalene moiety (donor) is promoted to an excited state (Naph*). From this excited state, it is plausible that an electron could be transferred to the electron-deficient 2-chloropyridine moiety (acceptor), resulting in a charge-separated state, [Naph]•+-[O-Py-Cl]•-.

The dynamics of such processes are typically studied using ultrafast transient absorption spectroscopy and time-resolved fluorescence. These techniques can track the formation and decay of the excited states and any charge-transfer intermediates. Studies on related systems, such as naphthalene-based azo dyes and platinum(II) complexes bearing a naphthalene-diimide acceptor, have elucidated complex excited-state dynamics involving multiple states with lifetimes ranging from picoseconds to microseconds. nsc.rursc.orgrsc.org For instance, in a Pt(II) diimine complex with a naphthalene-diimide acceptor, excitation leads to a series of processes involving different excited states, including metal-to-ligand charge transfer (MLCT) and ligand-localized states. nsc.ru Research on cobalt(III)-pyridine complexes has also explored interfacial electron transfer when anchored to semiconductor nanocrystals. nih.gov

The efficiency and lifetime of the charge-separated state in this compound would depend on factors like the solvent polarity, the energy levels of the donor and acceptor, and the electronic coupling between them. While specific experimental data on the excited-state dynamics of this particular molecule is lacking, the principles derived from studies on analogous D-B-A systems provide a clear framework for predicting its potential photochemical behavior.

Table 2: Excited State Lifetimes of Related Naphthalene-Based Systems This table presents data for analogous compounds to illustrate the concept of excited-state dynamics, not for this compound itself.

Photophysical Properties and Their Modulation by Structural Changes

The photophysical properties of this compound are expected to be primarily dictated by the naphthalene chromophore, with the chloropyridine component acting as a modulating group. Naphthalene itself is a well-known fluorescent molecule, and its derivatives often exhibit interesting photophysical behaviors. nih.govcore.ac.uk The linkage of this fluorescent core to a pyridine ring, which can also be part of a fluorescent system, suggests that the resulting compound will likely exhibit fluorescence. mdpi.comsciforum.net

Expected Photophysical Profile:

The absorption spectrum of this compound is anticipated to be dominated by the π-π* transitions of the naphthalene ring system. The presence of the chloropyridine substituent may introduce some perturbations to these transitions and potentially give rise to n-π* transitions associated with the nitrogen atom of the pyridine ring and the oxygen of the ether linkage. The emission spectrum is expected to be characteristic of a substituted naphthalene, likely in the ultraviolet or blue region of the electromagnetic spectrum. mdpi.com

Modulation by Structural Changes:

The photophysical properties of this scaffold can be systematically tuned through various structural modifications:

Position of the Chloro Substituent: Moving the chlorine atom to different positions on the pyridine ring would alter the electronic distribution and could lead to changes in the absorption and emission wavelengths, as well as the quantum yield.

Nature of the Naphthalene Linkage: While this compound features a naphthalen-1-yloxy linkage, altering this to a naphthalen-2-yloxy linkage would change the spatial arrangement and electronic coupling between the two ring systems, likely impacting the photophysical properties.

Substitution on the Naphthalene Ring: Introducing electron-donating or electron-withdrawing groups onto the naphthalene ring would directly modify the energy of the π-π* transitions, providing a powerful tool for tuning the emission color and quantum efficiency. For instance, the conjugation of an electron-donating group onto a naphthalimide moiety has been shown to increase fluorescence quantum yields. core.ac.uk

Solvent Effects:

The polarity of the solvent is expected to play a significant role in the photophysical properties of this compound. Polar solvents can stabilize the excited state, often leading to a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism. The fluorescence intensity and quantum yield can also be highly dependent on the solvent environment. For instance, some pyridine-based fluorophores exhibit emission between 300 and 450 nm, with the exact maxima depending on the solvent polarity. mdpi.com Similarly, naphthalene-bridged disilanes show an increase in fluorescence quantum yields in non-polar solvents. nih.gov

Representative Photophysical Data of Related Compounds:

To illustrate the potential photophysical characteristics, the following table presents data for structurally related pyridine and naphthalene derivatives found in the literature. It is important to note that these are not the experimental values for this compound but serve as a reference for the expected range of properties.

Compound/Derivative ClassExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Solvent
2-N-Methylaminopyrimidine282377-Methanol
2-N-Ethylaminopyrimidine286375-Methanol
Pyridine-based fluorophores-300-450-Various
Naphthalene bridged disilane305>4000.15–0.32Cyclohexane/Toluene
Naphthalimide derivatives--Increased with e- donating groups-

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(naphthalen-1-yloxy)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution (NAS), leveraging the reactivity of the chloro group in chloropyridine derivatives. A common approach involves reacting 2-chloro-4-nitropyridine with 1-naphthol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of chloropyridine to naphthol) and reaction time (12–24 hours) to achieve yields of 65–80% . Gas chromatography (GC) or HPLC monitoring is recommended to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The naphthalene protons appear as multiplets at δ 7.2–8.5 ppm, while pyridine protons resonate at δ 8.0–8.3 ppm .
  • IR Spectroscopy: Confirm ether linkage (C-O-C) via absorption at 1240–1270 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the typical nucleophilic substitution reactions applicable to modifying the chloro group in this compound?

  • Methodological Answer: The chloro group undergoes substitution with nucleophiles like amines, thiols, or alkoxides. For amine substitution, use excess primary amine (e.g., benzylamine) in DMSO at 120°C for 6 hours, yielding >70% 4-(naphthalen-1-yloxy)-2-(benzylamino)pyridine. Kinetic studies suggest a second-order reaction mechanism .

Q. How is purity assessed, and what solvent systems are optimal for recrystallization?

  • Methodological Answer: Purity is determined via melting point analysis (expected range: 145–148°C) and HPLC (C18 column, acetonitrile/water 70:30). Recrystallization from ethanol/water (9:1) yields needle-like crystals with >99% purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent hydrolysis. Waste disposal follows EPA guidelines for chlorinated organics .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in derivatives of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines torsional angles between the pyridine and naphthalene rings. For example, in 4-(naphthalen-1-yl)pyridine derivatives, dihedral angles of 15–25° indicate partial conjugation . ORTEP-3 visualizes thermal ellipsoids to assess disorder, while H-bonding networks (e.g., C–H···O) stabilize crystal packing .

Q. What strategies address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer: Contradictions arise from assay conditions (e.g., bacterial strain variability) or substituent positioning. For example:
  • Antimicrobial Activity (MIC): 2–4 µg/mL against S. aureus but inactive against Gram-negative strains due to membrane permeability differences .
  • Cytotoxicity (IC₅₀): 12 µM in HeLa cells vs. 45 µM in NIH/3T3, suggesting selective apoptosis via ROS modulation .
    Cross-validate using isogenic cell lines and standardized protocols (CLSI M07-A10) .

Q. How does regioselective functionalization of the pyridine ring impact electronic properties?

  • Methodological Answer: DFT calculations (B3LYP/6-31G*) show that electron-withdrawing groups (e.g., -NO₂) at position 6 reduce HOMO-LUMO gaps by 0.8 eV, enhancing reactivity in Diels-Alder cycloadditions. Experimental validation via cyclic voltammetry confirms oxidation potentials shift by 120 mV .

Q. What computational methods predict metabolic pathways for this compound?

  • Methodological Answer: Use SwissADME or MetaPrint2D to identify Phase I oxidation sites (e.g., naphthalene C4) and Phase II glucuronidation. MD simulations (AMBER) reveal CYP3A4 binding affinities (ΔG = -9.2 kcal/mol), correlating with in vitro microsomal stability data (t₁/₂ = 45 minutes) .

Q. How can tandem MS/MS differentiate isomeric byproducts during synthesis?

  • Methodological Answer:
    LC-MS/MS (Q-TOF) with CID fragmentation distinguishes isomers:
  • Desired Product: m/z 310 → 265 (loss of Cl).
  • Ortho-Isomer Byproduct: m/z 310 → 251 (naphthalene ring cleavage).
    Optimize collision energy (20–25 eV) for maximum resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.